molecular formula C20H25NO4 B162433 14-Ethoxymetopon CAS No. 131575-04-7

14-Ethoxymetopon

Cat. No.: B162433
CAS No.: 131575-04-7
M. Wt: 343.4 g/mol
InChI Key: LDTUYTORBPKTNO-QRKUABHPSA-N
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Description

14-Ethoxymetopon (chemical name: (−)-4,5α-epoxy-14-ethoxy-3-hydroxy-N-methylmorphinan-6-one) is a synthetic opioid derivative of the morphinan class. It is structurally characterized by a 14-ethoxy substitution and a methyl group at the nitrogen position (N-17). This compound was developed through 14-O-alkylation of 14-hydroxy-5-methylcodeinone using diethyl sulfate, followed by catalytic hydrogenation and ether cleavage .

This compound exhibits high selectivity and potency as a μ-opioid receptor (MOR) agonist. In vitro studies using guinea pig ileum (GPI) bioassays demonstrated its potency to be approximately 50 times greater than normorphine and comparable to its 14-methoxy analogue, 14-methoxymetopon . In vivo, it shows superior antinociceptive efficacy to morphine in rodent models (e.g., tail-flick and hot-plate tests) while inducing minimal physical dependence, tolerance, and withdrawal syndromes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

131575-04-7

Molecular Formula

C20H25NO4

Molecular Weight

343.4 g/mol

IUPAC Name

(4R,4aS,7aR,12bR)-4a-ethoxy-9-hydroxy-3,7a-dimethyl-1,2,4,5,6,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one

InChI

InChI=1S/C20H25NO4/c1-4-24-20-8-7-15(23)18(2)19(20)9-10-21(3)14(20)11-12-5-6-13(22)17(25-18)16(12)19/h5-6,14,22H,4,7-11H2,1-3H3/t14-,18+,19+,20-/m1/s1

InChI Key

LDTUYTORBPKTNO-QRKUABHPSA-N

SMILES

CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C

Isomeric SMILES

CCO[C@@]12CCC(=O)[C@]3([C@@]14CCN([C@@H]2CC5=C4C(=C(C=C5)O)O3)C)C

Canonical SMILES

CCOC12CCC(=O)C3(C14CCN(C2CC5=C4C(=C(C=C5)O)O3)C)C

Other CAS No.

131575-04-7

Synonyms

14-ethoxymetopon

Origin of Product

United States

Comparison with Similar Compounds

14-Methoxymetopon (13)

  • Structural Differences : The 14-methoxy group replaces the 14-ethoxy group in 14-ethoxymetopon.
  • Pharmacological Profile: Potency: Both compounds display similar MOR agonist activity in GPI assays (IC₅₀ ≈ 6–12 nM) . Behavioral Effects: 14-Methoxymetopon reduces the affective component of pain more effectively than morphine in elevated-plus maze tests, a property shared with this compound .

14-Phenylpropoxymetopon

  • Structural Differences : A bulkier 14-phenylpropoxy group replaces the 14-ethoxy moiety.
  • Pharmacological Profile :
    • Potency : This compound is 130–300 times more potent than morphine in rodent analgesia models, surpassing this compound in raw potency .
    • Receptor Interaction : Like this compound, it binds selectively to MOR but exhibits stronger respiratory depression and constipation, limiting its therapeutic utility .

5-Benzyl-14-O-methyloxymorphone (15)

  • Structural Differences : Incorporates a 5-benzyl substituent alongside the 14-methoxy group.
  • Pharmacological Profile :
    • In Vitro Activity : Displays comparable MOR affinity to this compound but reduced analgesic potency in vivo, likely due to steric hindrance from the benzyl group .
    • Side Effects : Higher motor impairment risks compared to this compound .

Structure-Activity Relationship (SAR) Insights

  • 14-Alkoxy Substitution :
    • Increasing alkoxy chain length (methoxy → ethoxy → phenylpropoxy) enhances MOR affinity but may compromise safety (e.g., 14-phenylpropoxymetopon’s severe side effects) .
    • Ethoxy substitution balances potency and reduced adverse effects, making this compound clinically promising .
  • N-17 Substitution : A methyl group at N-17 is critical for MOR selectivity. Derivatives with phenylethyl groups (e.g., N-phenylethyl-14-ethoxymetopon) retain MOR affinity but show mixed δ/κ-opioid activity, increasing side-effect risks .

Comparative Data Tables

Table 1: In Vitro and In Vivo Potency

Compound GPI IC₅₀ (nM) MOR Selectivity Analgesic Potency (vs. Morphine) Tolerance Development
This compound 6.1–24.4 High 50× Negligible
14-Methoxymetopon 6.1–12.7 High 50× Slow
14-Phenylpropoxymetopon N/A Moderate 130–300× Rapid
Morphine 100–200 High Rapid

Sources:

Table 2: Side Effect Profiles

Compound Physical Dependence Respiratory Depression Constipation
This compound Low Low Moderate
14-Methoxymetopon Low Moderate Moderate
14-Phenylpropoxymetopon High Severe Severe
Morphine High Severe Severe

Sources:

Q & A

Q. What are the established methods for synthesizing 14-Ethoxymetopon, and how can researchers ensure reproducibility?

To synthesize this compound, researchers typically employ nucleophilic substitution or etherification reactions, starting from precursor compounds like thebaine derivatives. Reproducibility requires rigorous documentation of reaction conditions (temperature, solvent ratios, catalyst use) and validation via spectroscopic techniques (e.g., 1^1H/13^13C NMR, HPLC). Cross-referencing with published protocols and including step-by-step metadata in supplementary materials enhances transparency .

Q. How is this compound characterized in terms of purity and structural confirmation?

Characterization involves:

  • Purity : HPLC with UV detection (≥95% purity threshold) and residual solvent analysis via GC-MS.
  • Structural confirmation : X-ray crystallography for absolute configuration, complemented by IR spectroscopy for functional group verification. Data should be statistically validated (e.g., triplicate measurements) and compared against reference standards .

Q. What analytical techniques are recommended for quantifying this compound in biological matrices?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to high sensitivity. Method validation includes:

  • Calibration curves with internal standards (e.g., deuterated analogs).
  • Precision (RSD <15%) and recovery rate assessments.
  • Matrix effect evaluations to account for biological interference .

Advanced Research Questions

Q. What experimental design considerations are critical when investigating the pharmacological mechanisms of this compound in vivo?

Key considerations include:

  • Dosage optimization : Dose-response studies to identify therapeutic vs. toxic thresholds.
  • Control groups : Sham-operated and vehicle-treated cohorts to isolate compound effects.
  • Ethical compliance : Adherence to ARRIVE guidelines for animal studies, including sample size justifications and randomization .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different studies?

Contradictions arise from methodological variability (e.g., radioligand vs. fluorescence assays). Mitigation strategies:

  • Standardization : Use identical receptor isoforms and buffer conditions.
  • Meta-analysis : Pool data from multiple studies to identify outliers or systematic biases.
  • Replication : Independent validation in orthogonal assays (e.g., functional cAMP assays) .

Q. What strategies are effective for optimizing the solubility and bioavailability of this compound in preclinical formulations?

Approaches include:

  • Excipient screening : Test cyclodextrins or lipid-based carriers for enhanced solubility.
  • In vitro models : Caco-2 cell monolayers to predict intestinal absorption.
  • Pharmacokinetic profiling : Measure AUC and t1/2t_{1/2} in rodent models to refine dosing regimens .

Q. How should researchers address variability in pharmacokinetic data for this compound across species?

  • Allometric scaling : Adjust doses based on body surface area differences.
  • Interspecies metabolism studies : Identify cytochrome P450 isoforms involved in compound clearance.
  • Population pharmacokinetics : Use nonlinear mixed-effects modeling to account for inter-individual variability .

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